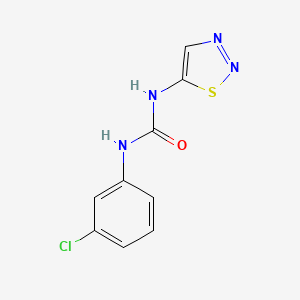
N-(3-Chlorophenyl)-N'-1,2,3-thiadiazol-5-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a chlorophenyl group and a thiadiazole ring, which are linked through a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of 3-chloroaniline with thiocarbohydrazide under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring. The final product is obtained after purification and characterization.
Industrial Production Methods
In an industrial setting, the production of N-(3-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-(3-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular processes, resulting in antimicrobial or antifungal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
- N-(3-Chlorophenyl)anthranilic acid
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
Uniqueness
N-(3-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea is unique due to its specific structural features, such as the thiadiazole ring and the chlorophenyl group These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds
Propriétés
Numéro CAS |
51707-58-5 |
|---|---|
Formule moléculaire |
C9H7ClN4OS |
Poids moléculaire |
254.70 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C9H7ClN4OS/c10-6-2-1-3-7(4-6)12-9(15)13-8-5-11-14-16-8/h1-5H,(H2,12,13,15) |
Clé InChI |
AWLHKUPWFTWKCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CN=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


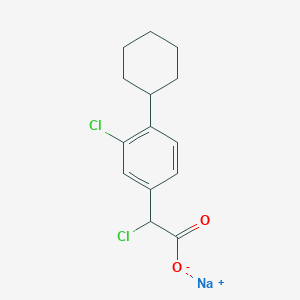

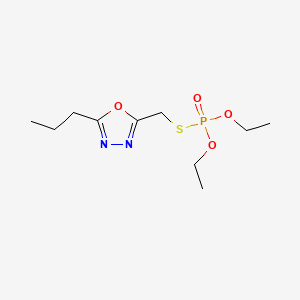
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)

![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)
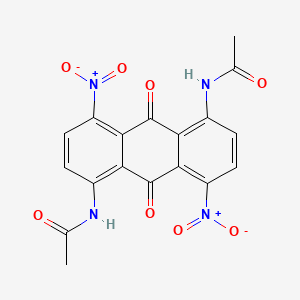

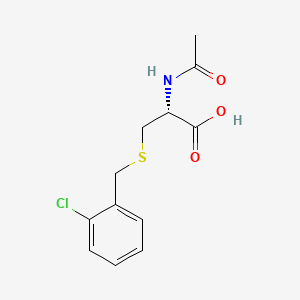
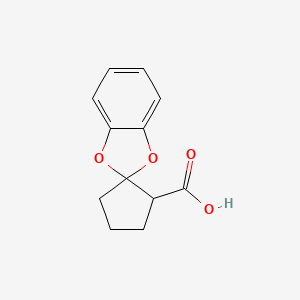
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

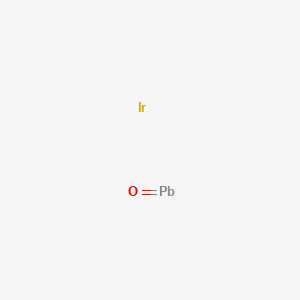
![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
